methyl N-(2-aminoethyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Chemical Synthesis and Materials Science
The carbamate group, with its characteristic -NHC(=O)O- linkage, is a cornerstone in the synthesis of a wide range of organic molecules. wikipedia.org It can be considered a hybrid of an amide and an ester, and this duality imparts a unique set of properties. nih.gov Carbamates are known for their good chemical and proteolytic stability, making them valuable in medicinal chemistry where they are often used as peptide bond surrogates to enhance the stability and cell permeability of drug candidates. nih.govacs.org
In materials science, the carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications. wikipedia.org The ability of the carbamate group to participate in hydrogen bonding contributes to the mechanical properties of these materials. acs.org Furthermore, carbamates serve as crucial protecting groups for amines in multi-step organic syntheses, allowing for selective reactions at other parts of a molecule. nih.gov
Role of the 2-Aminoethyl Scaffold in Synthetic Design
The 2-aminoethyl group (-CH2CH2NH2) is a fundamental building block in synthetic chemistry. Its presence introduces a primary amine, a highly reactive functional group that can participate in a multitude of chemical transformations. This scaffold is integral to the construction of more complex molecules, including ligands for metal complexes, pharmaceuticals, and various biologically active compounds.
In the context of N-(2-aminoethyl)carbamates, the 2-aminoethyl scaffold provides a site for further functionalization. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases, among other reactions. This versatility allows for the systematic modification of the molecule's properties. The use of scaffolds in synthetic design is a powerful strategy for organizing and enhancing the efficiency of multi-step reactions. nih.govfrontiersin.orgmdpi.com By providing a core structure, scaffolds enable the controlled assembly of different functional components. scitechdaily.com
Scope and Research Focus on Methyl N-(2-aminoethyl)carbamate and Related Structures
Research on this compound and its analogues is often focused on its utility as a bifunctional building block. The presence of both a carbamate and a primary amine allows for selective protection and subsequent derivatization. For instance, the methyl carbamate group can protect one amine while the other is free to react.
A significant area of investigation involves the synthesis of these compounds. For example, the reaction of primary aliphatic amines with dimethyl carbonate in supercritical CO2 has been shown to produce methyl carbamates. core.ac.uk The pressure of the CO2 can influence the selectivity of the reaction, favoring the formation of the desired carbamate over N-methylation byproducts. core.ac.uk
Below is a table summarizing the key properties of this compound and a related, commonly studied compound, tert-butyl N-(2-aminoethyl)carbamate.
| Property | This compound | tert-Butyl N-(2-aminoethyl)carbamate |
| Molecular Formula | C4H10N2O2 nih.gov | C7H16N2O2 matrix-fine-chemicals.com |
| Molecular Weight | 118.13 g/mol | 160.21 g/mol sigmaaldrich.com |
| CAS Number | 6283-46-1 | 57260-73-8 sigmaaldrich.com |
| Key Functional Groups | Methyl carbamate, Primary amine | tert-Butyl carbamate, Primary amine |
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCBYPQDSLNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl N 2 Aminoethyl Carbamate and Analogous 2 Aminoethyl Carbamates
Strategies for Carbamate (B1207046) Formation
The synthesis of 2-aminoethyl carbamates is primarily achieved through several key strategies, with the nucleophilic acylation of amines standing out as a predominant method. Other significant approaches include multi-component coupling reactions and classic rearrangement reactions, each offering unique advantages.
Nucleophilic Acylation of Amines with Activated Carbonates
Nucleophilic acylation is a cornerstone of carbamate synthesis. This method involves the reaction of an amine, such as ethylenediamine (B42938), with a carbonyl group that has been "activated" by a good leaving group. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the amine nucleophile. Various activated carbonate reagents have been developed to optimize this transformation, ensuring high yields and selectivity under mild conditions.
Utilization of p-Nitrophenyl Carbonates
Para-nitrophenyl (pNP) carbonates are highly effective reagents for the synthesis of carbamates. nih.gov The p-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This makes the carbonate carbonyl carbon highly susceptible to nucleophilic attack by an amine. nih.govemerginginvestigators.org
The general method involves first preparing the activated p-nitrophenyl carbonate from a corresponding alcohol and p-nitrophenyl chloroformate. researchgate.netnih.gov This activated carbonate is then reacted with an amine to yield the desired carbamate and p-nitrophenol as a byproduct. researchgate.net This strategy has been successfully used for the mono-carbamate protection of symmetrical diamines. sigmaaldrich.comorgsyn.org For instance, reacting an alkyl phenyl carbonate with a diamine like 1,2-ethanediamine is an efficient and selective method for preparing mono-protected derivatives such as (2-aminoethyl)carbamic acid tert-butyl ester. orgsyn.org The process often avoids the need for column chromatography, making it suitable for large-scale preparations. orgsyn.org
Research has demonstrated the utility of resin-bound p-nitrophenyl carbonates, which react readily with amines to form resin-bound carbamates, simplifying purification by allowing byproducts and excess reagents to be washed away. sigmaaldrich.com A process for synthesizing aminoalkylphenyl carbamates also utilizes bis(p-nitrophenyl)carbonate as a phenol (B47542) activator, enabling the reaction to proceed under less severe conditions. google.com
Application of N,N'-Disuccinimidyl Carbonate (DSC)
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and commercially available coupling reagent used for the synthesis of carbamates, ureas, and active esters. nih.govbiosynth.comchemdad.com It serves as a safer, solid alternative to the highly toxic phosgene (B1210022). The utility of DSC stems from the N-hydroxysuccinimide (NHS) moieties, which are excellent leaving groups, making the central carbonyl carbon highly electrophilic.
A common and efficient procedure for carbamate synthesis using DSC involves a two-step, one-pot process. First, DSC reacts with an alcohol in the presence of a base like triethylamine (B128534) to form a mixed succinimidyl carbonate intermediate. nih.gov This activated intermediate is then treated with an amine, which displaces the NHS group to form the final carbamate product in high yield. nih.gov This methodology is advantageous due to the stability of the mixed carbonate intermediates and the mildness of the reaction conditions. nih.gov It has been successfully applied to a wide range of primary and sterically hindered secondary alcohols. nih.govsigmaaldrich.com
The following table summarizes the synthesis of various carbamates from different alcohols and benzylamine (B48309) using the DSC method. nih.gov
Table 1: Synthesis of Carbamates using N,N'-Disuccinimidyl Carbonate (DSC)
| Entry | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Phenyl-1-propanol | Benzyl (B1604629) 3-phenylpropylcarbamate | 89 |
| 2 | Cinnamyl alcohol | Benzyl cinnamylcarbamate | 85 |
| 3 | (+)-Menthol | Benzyl menthylcarbamate | 78 |
| 4 | 2-Adamantanol | Benzyl 2-adamantylcarbamate | 65 |
Employment of 2-Pyridyl-Based Mixed Carbonates
Di(2-pyridyl) carbonate (DPC) is another efficient reagent for the alkoxycarbonylation of amines. nih.gov Similar to DSC, DPC is used to activate alcohols, which can then react with amines to form carbamates. DPC itself can be readily prepared from 2-hydroxypyridine (B17775) and triphosgene. nih.gov
The synthesis of carbamates using DPC follows a similar pathway to the DSC method. An alcohol reacts with DPC, often in the presence of a base, to form a 2-pyridyl mixed carbonate. This intermediate is sufficiently reactive to undergo nucleophilic substitution with a primary or secondary amine to afford the desired carbamate in high yield. nih.gov This method is notable for its applicability to a broad scope of alcohols, including hindered secondary and tertiary ones. nih.gov A novel strategy has also been reported for synthesizing unnatural α-amino acids through the intramolecular rearrangement of (pyridin-2-yl) carbamates. nih.gov
The following table illustrates the synthesis of various carbamates using the DPC method. nih.gov
Table 2: Synthesis of Carbamates using Di(2-pyridyl) Carbonate (DPC)
| Entry | Alcohol | Amine | Yield (%) |
|---|---|---|---|
| 1 | (+)-Menthol | Benzylamine | 80 |
| 2 | 2-Adamantanol | Benzylamine | 75 |
| 3 | tert-Butanol | Benzylamine | 65 |
| 4 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Benzylamine | 85 |
Three-Component Coupling Reactions Involving Amines, Carbon Dioxide, and Alkyl Halides
An elegant and efficient method for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgsci-hub.se This approach is particularly attractive as it utilizes CO₂, an inexpensive and non-toxic C1 source. The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), and an additive like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgsci-hub.se
The reaction proceeds under mild conditions, often at room temperature. organic-chemistry.org The proposed mechanism involves the initial reaction of the amine with CO₂ to form a carbamate salt, which is then alkylated by the alkyl halide to yield the final carbamate product. The presence of TBAI is crucial as it helps to prevent common side reactions, such as the direct N-alkylation of the starting amine or overalkylation of the carbamate product. sci-hub.se This protocol is effective for a wide variety of aliphatic and aromatic amines and has been successfully applied to the synthesis of peptidomimetics from amino acids without causing racemization. organic-chemistry.org
The following table presents data from the synthesis of various carbamates via the three-component coupling reaction. sci-hub.se
Table 3: Three-Component Synthesis of Carbamates
| Entry | Amine | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | 1-Bromobutane | Butyl benzylcarbamate | 95 |
| 2 | Aniline (B41778) | Benzyl chloride | Benzyl phenylcarbamate | 93 |
| 3 | Pyrrolidine | 1-Bromobutane | Butyl pyrrolidine-1-carboxylate | 96 |
| 4 | L-Phenylalanine methyl ester | Benzyl chloride | Cbz-Phe-OMe | 92 |
Rearrangement Reactions for Carbamate Synthesis
Classic rearrangement reactions, including the Hofmann, Curtius, and Lossen rearrangements, provide alternative pathways to carbamates. organic-chemistry.orgresearchgate.net These reactions proceed through a common isocyanate intermediate, which can be trapped by an alcohol to furnish the corresponding carbamate. nih.govsmartstartinstitute.commasterorganicchemistry.com
Hofmann Rearrangement : This reaction converts a primary amide into an amine with one fewer carbon atom. smartstartinstitute.com The reaction is typically carried out with bromine and a strong base. masterorganicchemistry.com If the reaction is performed in an alcoholic solvent instead of water, the intermediate isocyanate is trapped by the alcohol to form a carbamate. smartstartinstitute.com
Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. nih.govmasterorganicchemistry.com The acyl azides are typically prepared from carboxylic acid derivatives. nih.gov As with the Hofmann rearrangement, performing the reaction in the presence of an alcohol allows for the synthesis of carbamates. smartstartinstitute.commasterorganicchemistry.com This method is widely used to convert carboxylic acids into carbamates and ureas. nih.gov
Lossen Rearrangement : This reaction is the conversion of a hydroxamic acid (or its derivative) to an isocyanate. The mechanism is similar to the Hofmann and Curtius rearrangements. masterorganicchemistry.com
Schmidt Reaction : The reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid also yields an isocyanate intermediate via rearrangement, which can be trapped to form a carbamate. masterorganicchemistry.com
These rearrangement reactions are powerful tools in organic synthesis, and recent advancements have focused on developing greener and more efficient protocols for these transformations. rsc.org
Curtius Rearrangement and its Modifications
The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate. nih.govwikipedia.orgnih.gov The reaction involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid derivative. wikipedia.orgnih.gov The resulting isocyanate can then be trapped by various nucleophiles. wikipedia.org For the synthesis of carbamates, an alcohol is used as the trapping agent. wikipedia.org
The general mechanism of the Curtius rearrangement involves the formation of an acyl azide from a carboxylic acid. This can be achieved by reacting the carboxylic acid with an azide source, such as sodium azide, often after activation of the carboxylic acid as an acyl chloride or a mixed anhydride (B1165640). nih.govwikipedia.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org In the presence of an alcohol, the isocyanate is trapped to yield the corresponding carbamate. wikipedia.org
Recent modifications to the Curtius rearrangement have focused on developing milder and more efficient one-pot procedures. For instance, the use of di-tert-butyl dicarbonate (B1257347) and sodium azide allows for the conversion of carboxylic acids to their corresponding tert-butyl carbamates at low temperatures. organic-chemistry.org Another modification employs propylphosphonic anhydride (T3P®) to mediate the one-pot rearrangement of carboxylic acids to carbamates. organic-chemistry.org
Table 1: Examples of Curtius Rearrangement and its Modifications
| Starting Material | Reagents | Product | Key Features |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. R'OH, heat | R-NHCOOR' | Traditional two-step method. wikipedia.org |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), R'OH, heat | R-NHCOOR' | One-pot procedure. nih.gov |
| Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃, Zn(II) triflate, Bu₄NBr | R-NHCOO-t-Bu | Mild, one-pot synthesis of Boc-protected amines. organic-chemistry.org |
| Carboxylic Acid | Propylphosphonic Anhydride (T3P®), NaN₃, R'OH | R-NHCOOR' | One-pot rearrangement to carbamates. organic-chemistry.org |
Modified Hofmann Rearrangement for Methyl Carbamates
The Hofmann rearrangement traditionally converts primary amides to primary amines with one less carbon atom. nih.gov However, modified versions of this reaction have been developed to directly synthesize carbamates. nih.govresearchgate.net A notable modification involves the use of N-bromoacetamide and a base like lithium hydroxide (B78521) or lithium methoxide (B1231860) in the presence of an alcohol. organic-chemistry.org This allows for the one-pot synthesis of methyl and benzyl carbamates from both aromatic and aliphatic amides in high yields. organic-chemistry.org
Another efficient modification employs sodium hypochlorite (B82951) (NaOCl) as an oxidant in the presence of a KF/Al₂O₃ solid-supported base and methanol (B129727). nih.govresearchgate.net This method is operationally simple, inexpensive, and applicable to a wide range of amides for the synthesis of methyl carbamates. nih.govresearchgate.net The isocyanate intermediate formed during the rearrangement is rapidly trapped by methanol to yield the desired methyl carbamate. researchgate.net
Table 2: Modified Hofmann Rearrangement for Methyl Carbamate Synthesis
| Starting Material | Reagents | Product | Key Features |
| Primary Amide | N-bromoacetamide, LiOH or LiOMe, R'OH | R-NHCOOR' | One-pot synthesis of methyl and benzyl carbamates. organic-chemistry.org |
| Primary Amide | NaOCl, KF/Al₂O₃, MeOH | R-NHCOOCH₃ | Simple, inexpensive, and applicable to various amides. nih.govresearchgate.net |
| Primary Amide | Lead tetraacetate, MeOH | R-NHCOOCH₃ | Useful for a variety of primary amides. nih.gov |
Direct Carbon Dioxide Fixation with Amines and Alcohols
The direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols presents a green and atom-economical alternative to traditional methods that often employ toxic reagents like phosgene. rsc.orgpsu.eduresearchgate.net This approach utilizes CO₂ as an abundant, non-toxic, and renewable C1 source. psu.eduresearchgate.net The reaction typically involves the activation of the amine and CO₂ to form a carbamate anion or carbamic acid, which is then reacted with an electrophile, such as an alkyl halide or an alcohol. researchgate.netacs.org
While the reaction of CO₂ with amines is generally facile, the subsequent dehydration to form the carbamate from the carbamic acid and an alcohol is challenging due to equilibrium limitations. psu.edu To overcome this, various catalytic systems have been developed. Basic catalysts have been shown to be effective in converting a range of aliphatic amines and alcohols to the corresponding carbamates under relatively mild conditions. rsc.orgpsu.edu
A continuous-flow methodology has also been developed, which significantly reduces reaction times compared to batch processes. acs.org This method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive for the three-component coupling of amines, CO₂, and alkyl halides to produce carbamates in good to excellent yields. acs.org
Table 3: Direct Carbon Dioxide Fixation for Carbamate Synthesis
| Amine | Alcohol/Electrophile | Catalyst/Additive | Product | Key Features |
| Various aliphatic amines | Various alcohols | Basic catalysts | Alkyl carbamates | Halogen-free, mild conditions. rsc.orgpsu.edu |
| Benzylamine | Benzyl chloride | DBU | Benzyl carbamate | One-pot, simple setup for radiolabeling. nih.gov |
| Various amines | Alkyl halides | DBU | Alkyl carbamates | Continuous-flow, fast reaction times. acs.org |
Selective Protection and Deprotection Strategies for 2-Aminoethyl Moieties
In the synthesis of complex molecules containing the 2-aminoethyl moiety, selective protection and deprotection of the amino groups are often necessary. The tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) protecting groups are two of the most widely used groups for this purpose, each offering distinct advantages in terms of their stability and cleavage conditions.
Application of tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. wikipedia.org It is stable under basic and nucleophilic conditions, allowing for selective reactions at other functional groups within a molecule. organic-chemistry.org
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org Common methods include using sodium hydroxide in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. wikipedia.org For the selective mono-protection of diamines like 1,2-ethanediamine, using an equivalent amount of tert-butyl phenyl carbonate in ethanol (B145695) is an effective method. orgsyn.org
Deprotection: The Boc group is readily removed under acidic conditions. wikipedia.org A common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol. wikipedia.org Selective cleavage in the presence of other acid-sensitive groups can be achieved using milder conditions, such as trimethylsilyl (B98337) iodide followed by methanolysis. wikipedia.org
Table 4: Boc Protection and Deprotection of 2-Aminoethyl Moieties
| Reaction | Reagents | Substrate Example | Product Example | Key Features |
| Protection | Boc₂O, NaOH, H₂O | 1,2-Ethanediamine | tert-Butyl (2-aminoethyl)carbamate | Aqueous conditions. wikipedia.org |
| Protection | tert-Butyl phenyl carbonate, EtOH | 1,2-Ethanediamine | tert-Butyl (2-aminoethyl)carbamate | Selective mono-protection. orgsyn.org |
| Deprotection | Trifluoroacetic acid, CH₂Cl₂ | N-Boc-protected amine | Free amine | Standard strong acid cleavage. wikipedia.org |
| Deprotection | Trimethylsilyl iodide, MeOH | N-Boc-protected amine | Free amine | Milder conditions for sensitive substrates. wikipedia.org |
Fluorenylmethyloxycarbonyl (Fmoc) Protection in Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. wikipedia.orgtcichemicals.com This property is particularly valuable in complex syntheses where differential protection is required, such as in solid-phase peptide synthesis (SPPS). wikipedia.org
Protection: The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu). wikipedia.orgacs.orgenamine.net The reaction is typically carried out in the presence of a mild base. wikipedia.org
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine (B6355638) (typically 20%) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The cleavage proceeds rapidly, and the dibenzofulvene byproduct can be monitored by UV spectroscopy to track the reaction progress. wikipedia.org
Table 5: Fmoc Protection and Deprotection
| Reaction | Reagents | Substrate Example | Product Example | Key Features |
| Protection | Fmoc-Cl, base | Amine | N-Fmoc protected amine | Common method for introducing the Fmoc group. wikipedia.orgacs.org |
| Protection | Fmoc-OSu, base | Amine | N-Fmoc protected amine | Stable reagent, high efficiency. enamine.net |
| Deprotection | 20% Piperidine in DMF | N-Fmoc protected amine | Free amine | Standard, rapid cleavage conditions. wikipedia.org |
Advanced Synthetic Approaches
Modern organic synthesis has moved towards developing more efficient and streamlined processes for creating complex molecules. For carbamates, this includes methods that allow for high-throughput screening and improved reaction conditions.
Solid-Phase Synthesis Techniques for Carbamates
Solid-phase synthesis is a powerful technique that facilitates the creation of large combinatorial libraries of compounds for rapid screening of bioactive molecules. acs.org In this method, the starting material is attached to a solid support, typically a resin bead, allowing for the use of excess reagents and simplified purification, as impurities can be washed away from the resin-bound product. youtube.com
The synthesis of carbamates on a solid phase has been effectively demonstrated using supports like Merrifield resin. A general approach involves the reaction of primary or secondary amines with the resin, followed by the carbamoylation step. For instance, cesium carbonate (Cs₂CO₃) has been shown to be an effective promoter for the synthesis of carbamates on a solid phase. nih.gov This technique is particularly valuable due to its convenient purification process and the ability to drive reactions to completion. acs.org
Research has demonstrated the utility of this method with a variety of amines, including primary, secondary, and aniline derivatives, reacting on Merrifield resin to produce the corresponding carbamates in high yields.
Table 1: Examples of Solid-Phase Carbamate Synthesis on Merrifield Resin
| Entry | Amine | Product Yield (%) |
|---|---|---|
| 1 | Benzylamine | 95 |
| 2 | N-Methylbenzylamine | 92 |
| 3 | Aniline | 90 |
| 4 | Piperidine | 96 |
This table is representative of findings on solid-phase carbamate synthesis. Yields are based on studies using primary and secondary amines with Merrifield resin. nih.gov
One-Pot Synthetic Protocols
A notable one-pot protocol for the synthesis of N-alkyl carbamates involves a three-component coupling of a primary amine, carbon dioxide (CO₂), and an alkyl halide. acs.orgnih.gov This reaction is typically promoted by a base, such as cesium carbonate, in the presence of tetrabutylammonium iodide (TBAI) in an anhydrous solvent like dimethylformamide (DMF). acs.org The TBAI is thought to minimize the overalkylation of the resulting carbamate. nih.gov This method avoids the need to isolate the carbamate intermediate, streamlining the synthetic sequence. nih.gov
The versatility of this one-pot method has been demonstrated with various primary amines and alkyl halides, consistently producing good to excellent yields of the desired N-alkyl carbamates.
Table 2: One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines, CO₂, and Alkyl Halides
| Entry | Amine | Alkyl Halide | Product Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | Methyl Iodide | 94 |
| 2 | n-Butylamine | Ethyl Bromide | 88 |
| 3 | Cyclohexylamine | Methyl Iodide | 92 |
| 4 | Aniline | Benzyl Bromide | 85 |
This table summarizes representative yields for the cesium carbonate-promoted one-pot synthesis of N-alkyl carbamates. nih.gov
Microwave-Assisted Synthesis for Carbamate Derivatives
Microwave-assisted synthesis has emerged as a green and efficient technology in organic chemistry. mdpi.com By using microwave irradiation, reactions can be heated rapidly and uniformly, which often leads to dramatically reduced reaction times, increased product yields, and higher product purity compared to conventional heating methods. mdpi.comyoutube.comyoutube.com This technique can be performed using solvents or under solvent-free conditions, the latter of which is particularly environmentally friendly. youtube.com
For the synthesis of carbamate derivatives, microwave irradiation can be applied to accelerate the reaction between an amine and a carbonate-forming reagent. The principles of microwave heating, which involve the interaction of the microwave field with polar molecules in the reaction mixture, allow for a rapid increase in temperature to the level required for the reaction to proceed efficiently. youtube.com This can be particularly advantageous for forming carbamates, potentially converting amines into their carbamate derivatives in minutes rather than hours. youtube.com
While specific microwave-assisted synthesis of methyl N-(2-aminoethyl)carbamate is not detailed in the provided results, the general methodology is widely applicable. For example, the reaction of an amine with a dialkyl carbonate or another acylating agent can be significantly accelerated. Research on related reactions, such as the synthesis of amides from amines and carboxylic acids, shows that microwave conditions can produce high yields in short timeframes, often without the need for chromatographic purification. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Amide Synthesis | 1 hour | 7 minutes | >99% conversion |
| Heterocycle Synthesis | 12-24 hours | 5-15 minutes | Often significant |
| Esterification | 8-16 hours | 10-30 minutes | Often significant |
This table provides a general comparison illustrating the advantages of microwave-assisted synthesis based on findings for various organic reactions. youtube.comnih.gov
Mechanistic Investigations of Reactions Involving 2 Aminoethyl Carbamates
Reaction Pathways of Carbamate (B1207046) Formation from Amines and Carbon Dioxide
The reaction between amines and carbon dioxide (CO₂) is a well-established method for forming carbamates. This process is of significant interest, particularly in the context of carbon capture technologies. The chemistry of this reaction is complex, involving a series of equilibria and intermediates. researchgate.net
The initial interaction between a primary or secondary amine and CO₂ leads to the formation of a carbamic acid. This reaction is reversible, and the position of the equilibrium is influenced by several factors, including the structure of the amine, the solvent, and the temperature. The carbamic acid can then be deprotonated by a base, which can be another amine molecule, to form a carbamate salt. researchgate.netresearchgate.net
R-NH₂ + CO₂ ⇌ R-NHCOOH (Carbamic Acid Formation) R-NHCOOH + R-NH₂ ⇌ R-NHCOO⁻ + R-NH₃⁺ (Carbamate Salt Formation)
The formation of carbamic acid from an amine and CO₂ is generally believed to proceed through a zwitterionic intermediate. researchgate.netresearchgate.net In this mechanism, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of CO₂, leading to a species with a positive charge on the nitrogen and a negative charge on one of the oxygen atoms. researchgate.net This zwitterionic intermediate is typically short-lived and undergoes a rapid intramolecular or intermolecular proton transfer to form the carbamic acid. nih.govmdpi.com
| Step | Description | Key Species |
| 1 | Nucleophilic attack of the amine on CO₂ | Amine, Carbon Dioxide |
| 2 | Formation of a zwitterionic intermediate | Zwitterion |
| 3 | Proton transfer to form carbamic acid | Carbamic Acid |
| 4 | Deprotonation to form carbamate | Carbamate Anion, Protonated Amine |
The solvent system plays a critical role in the reaction between amines and CO₂. researchgate.net In aqueous solutions, the reaction pathway is further complicated by the reaction of CO₂ with water to form carbonic acid, which can then react with the amine. nih.govacs.org The pH of the aqueous solution significantly influences the relative importance of the different reaction pathways involving CO₂, carbonic acid, and bicarbonate. nih.govacs.org
In nonaqueous solvents, the formation of ammonium-carbamate ion pairs is often the dominant outcome. researchgate.net The choice of a nonaqueous solvent can be used to selectively generate the undissociated carbamic acid or the carbamate salt. researchgate.net For instance, protophilic, dipolar, aprotic solvents like DMSO and DMF have been shown to favor the formation of carbamic acids. researchgate.net In contrast, apolar aprotic solvents or amphiprotic solvents tend to yield ammonium (B1175870) carbamates. researchgate.net The use of deep eutectic solvents (DESs) has also been explored as a green and efficient medium for carbamate synthesis. rsc.org
Dynamics and Reactivity of Carbamate Linkages
Once formed, the carbamate linkage in molecules like methyl N-(2-aminoethyl)carbamate can participate in a variety of chemical transformations. Understanding the reactivity of this functional group is essential for its application in synthesis and materials science.
Carbamates containing a suitably positioned nucleophile can undergo intramolecular cyclization reactions. For 2-aminoethyl carbamates, the presence of the terminal amino or a hydroxyl group can lead to the formation of cyclic ureas or oxazolidinones, respectively. These reactions often proceed via an initial activation of the carbamate group followed by intramolecular nucleophilic attack. iupac.orgresearchgate.net
For example, a 2-hydroxyethyl carbamate can cyclize to form a five-membered oxazolidinone ring with the elimination of the alcohol portion of the carbamate ester. nih.gov This type of reaction is valuable for the synthesis of heterocyclic compounds. iupac.orgmdpi.com The reaction can be promoted by a base or a catalyst and is often stereoselective. nih.govmdpi.com
The carbamate group can act as a leaving group in nucleophilic substitution reactions, although it is generally not as reactive as halides or sulfonates. youtube.com The reactivity of the carbamate as a leaving group can be enhanced by N-activation, for example, through the use of silyl (B83357) groups. organic-chemistry.org
Carbamates can also be the products of nucleophilic substitution reactions. For instance, an amine can act as a nucleophile, attacking an electrophilic carbonyl compound to form a carbamate. nih.govyoutube.comyoutube.com The reactivity of the amine nucleophile is a key factor in these reactions. nih.gov The carbamate nitrogen itself can act as a nucleophile in certain contexts, particularly when deprotonated or when part of a more complex system. nih.gov Computational studies have been used to investigate the pathways of such reactions, for example, in the palladium-catalyzed synthesis of carbamates. mdpi.com
Thermal Decomposition Mechanisms of 2-Aminoethyl Carbamates
The thermal decomposition of carbamates is a complex process that can proceed through several competing pathways. researchgate.net For N-alkyl carbamates, a primary decomposition route often involves the elimination of the alcohol moiety to form an isocyanate intermediate. researchgate.net However, under various conditions, particularly at elevated temperatures, side reactions become significant, leading to the formation of various byproducts, including urea (B33335) derivatives. researchgate.net
A significant pathway in the thermal decomposition of 2-aminoethyl carbamates is an intramolecular cyclization reaction that produces 2-imidazolidinone, the simplest cyclic urea. nih.govmdpi.com This reaction involves a nucleophilic attack by the terminal amino group onto the carbonyl carbon of the carbamate group within the same molecule. This process results in the elimination of the alcohol (e.g., methanol (B129727) in the case of this compound) and the formation of a stable, five-membered ring structure.
Studies using ethylenediamine (B42938) carbamate (EDA-CA) as a precursor have demonstrated that this cyclization can be effectively promoted by heterogeneous catalysts like cerium oxide (CeO₂). acs.orgnih.gov The reaction temperature has a notable effect on the equilibrium yield of 2-imidazolidinone; for instance, in one study, the yield decreased from 83% to 70% as the temperature was increased from 403 K to 453 K, indicating a reversible process. nih.gov The choice of solvent also plays a critical role, with 2-propanol found to be effective in maximizing the yield of the cyclic product by improving the solubility of the carbamate precursor and minimizing solvent-derived byproducts. nih.gov
Table 1: Effect of Temperature on 2-Imidazolidinone Yield
This interactive table summarizes the yield of 2-imidazolidinone from ethylenediamine carbamate at different reaction temperatures, based on data from catalyzed reactions.
| Reaction Temperature (K) | Equilibrium Yield of 2-Imidazolidinone (%) |
| 403 | 83 |
| 413 | 83 |
| 433 | 76 |
| 453 | 70 |
Data sourced from CeO₂-catalyzed synthesis studies. nih.gov
The formation of linear urea compounds during the thermal decomposition of 2-aminoethyl carbamates is primarily an intermolecular process. acs.org The key linear urea product identified in studies of ethylenediamine carbamate is N,N'-bis(2-aminoethyl)urea. acs.org
This compound is not typically formed by the direct dimerization of the initial carbamate. Instead, the mechanism involves a sequential reaction. First, the carbamate undergoes decomposition and intramolecular cyclization to form 2-imidazolidinone as described previously. acs.org Simultaneously, the decomposition of the carbamate precursor releases ethylenediamine (EDA) into the reaction mixture. acs.org This EDA then acts as a nucleophile, attacking the cyclic 2-imidazolidinone in an intermolecular, ring-opening reaction to yield the linear N,N'-bis(2-aminoethyl)urea. acs.orgacs.org
The balance between the formation of cyclic and linear ureas can be significantly influenced by the reaction setup. For example, in a batch reactor system at 413 K, the reaction of ethylenediamine carbamate yielded 62% of the cyclic urea and 38% of the linear urea. acs.org In contrast, using a continuous flow reactor under optimized conditions (363 K) dramatically shifted the selectivity, producing a 94% yield of the cyclic 2-imidazolidinone. acs.org This difference is attributed to the lower ratio of EDA to the catalyst in the flow system, which suppresses the subsequent intermolecular reaction that forms the linear urea. acs.org
Table 2: Product Distribution in Different Reactor Systems
This interactive table compares the product yields of cyclic and linear ureas from ethylenediamine carbamate decomposition in different reactor types.
| Reactor Type | Reaction Temperature (K) | Cyclic Urea Yield (2-Imidazolidinone) (%) | Linear Urea Yield (N,N'-bis(2-aminoethyl)urea) (%) |
| Batch Reactor | 413 | 62 | 38 |
| Flow Reactor | 363 | 94 | <6 |
Data sourced from comparative studies on CeO₂-catalyzed synthesis. acs.org
Theoretical and Computational Chemistry of 2 Aminoethyl Carbamate Systems
Electronic Structure and Conformation Analysis of the Carbamate (B1207046) Moiety
The electronic structure of the carbamate group is a hybrid of an amide and an ester, bestowing upon it unique conformational and reactive characteristics. nih.gov This duality is central to its chemical behavior and has been extensively studied using both theoretical and experimental methods. nih.gov
The functionality of the carbamate group is largely due to the delocalization of the non-bonded electrons on the nitrogen atom into the carboxyl moiety, a phenomenon known as amide resonance. nih.govacs.org This resonance results in a pseudo double bond character for the C-N bond, which restricts free rotation and leads to the existence of conformational isomers, namely syn and anti (also referred to as E/Z or cis/trans). nih.govnih.gov Three primary resonance structures contribute to the stabilization of the carbamate group. nih.govnih.gov
Unlike peptides, which predominantly adopt a trans configuration, carbamates can have energetically stable cis (or syn) configurations. nih.gov However, the anti rotamer is generally more stable, favored by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov In certain instances, the energy difference between the two conformers can be negligible, resulting in a nearly equal mixture of syn and anti isomers. nih.gov The planarity of the carbamate backbone is a consistent feature, with the oxygen, carbon, and nitrogen atoms of the carbamate group lying in the same plane. nih.gov The nature of the substituents on both the nitrogen and oxygen atoms can significantly influence the free-energy difference between the two conformations, affecting the syn/anti ratio. nih.govnd.edu
The partial double bond character of the carbamate C-N bond creates a significant energy barrier to rotation. nih.gov Theoretical and experimental studies have estimated this rotational barrier, providing a quantitative measure of the amide resonance strength. nih.gov The rotational barrier in carbamates is notably lower, by about 3–4 kcal/mol, than that in structurally analogous amides. nih.govnih.govresearchgate.net This reduction is attributed to electronic and steric perturbations from the additional ester oxygen atom. nih.gov
The magnitude of the rotational barrier is highly dependent on the substitution pattern of the carbamate. For instance, the barrier for a typical N-alkylcarbamate is approximately 16 kcal/mol. nih.govnd.edu This barrier is lowered in N-phenylcarbamates and further reduced in N-(2-pyrimidyl)carbamates, where the increased electron-withdrawing ability of the aryl ring leads to greater single-bond character for the C-N bond. nih.govnd.edu Conversely, electron-donating groups on the N-aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduacs.org
| Carbamate Type | Typical Rotational Barrier (ΔG‡) | Reference |
|---|---|---|
| N-alkylcarbamate | ~16 kcal/mol | nih.govnd.edu |
| N-phenylcarbamate | ~12.5 kcal/mol | nih.govnd.edu |
| N-(2-pyrimidyl)carbamate | <9 kcal/mol | nih.govnd.edu |
| Aryl-substituted tert-butyl N-methyl-N-arylcarbamates | 10.7 - 13.2 kcal/mol | acs.org |
Quantum Chemical Modeling of Reactivity and Stability
Quantum chemical modeling has become an indispensable tool for investigating the reactivity and stability of carbamate systems at the molecular level. mit.eduumd.eduucla.edu These computational approaches allow for the detailed examination of reaction mechanisms and thermodynamic properties that can be difficult to access experimentally.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and conformational landscape of carbamates. researchgate.netresearchgate.net DFT calculations, in particular, have been employed to explore the potential energy surface of carbamate monomers, identify stable conformations, and analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. nih.govmdpi.com These methods have been used to investigate the mechanism of carbamate formation from amines and carbon dioxide, suggesting a single-step, termolecular reaction is likely. researchgate.netepa.gov Furthermore, DFT has been applied to study the degradation mechanisms of carbamates, for example, by reaction with OH radicals in the atmosphere. researchgate.net
The influence of the solvent environment on the stability and conformation of carbamates is critical. researchgate.net Computational studies often incorporate solvation models to account for these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netnih.gov The Generalized-Born/Surface-Area (GB/SA) model is one such implicit model used to simulate solvation effects during conformational searches. nih.gov
Alchemical free-energy perturbation (FEP) is a rigorous computational technique used to calculate solvation free energies. nih.govyoutube.com FEP simulations involve non-physical transformations of a molecule to compute the free energy change of transferring it from the gas phase to a solvent. nih.gov These methods have been successfully applied to determine the hydration free energies of various small molecules and to study the relative carbamate stability of different amines. researchgate.netnih.gov
The chemical stability of carbamates, particularly their resistance to hydrolysis, is a key property that can be assessed theoretically. nih.gov Carbamate stability is derived from the resonance between the amide and carboxyl groups. nih.gov The rate of hydrolysis is a crucial factor, especially in the context of prodrug design, where carbamates must be cleaved at an appropriate rate to release the active drug. nih.gov
Theoretical calculations have been used to investigate the gas-phase decomposition and hydrolysis reactions of carbamic acid and its esters, indicating that esterification can accelerate the cleavage of the carbamate bond. usu.edu Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying enzymatic hydrolysis. mdpi.comnih.gov In a QM/MM approach, the reacting part of the system (the substrate and key active site residues) is treated with a high-level quantum mechanics method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.gov This approach has been used to elucidate the step-by-step mechanism of carbamate hydrolysis by enzymes like esterases, identifying the rate-determining steps and the roles of key amino acid residues. mdpi.com
Computational Studies on CO2 Absorption and Amine-CO2 Interactions
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become a cost-effective and reliable tool for investigating the molecular-level interactions involved in carbon dioxide (CO2) capture by amine-based systems. researchgate.net These theoretical studies provide deep insights into reaction mechanisms, transition states, and the energetics of CO2 absorption, which are crucial for designing more efficient solvents for industrial applications. rsc.orgntnu.noresearchgate.net
The primary reaction in the chemisorption of CO2 by primary and secondary amines, such as ethylenediamine (B42938) (the precursor to 2-aminoethyl carbamate systems), is the formation of a carbamate. acs.org Computational models have been extensively used to elucidate the pathways of this reaction. The most widely studied mechanism is the two-step zwitterion pathway. acs.org In this mechanism, a nucleophilic attack on the carbon atom of CO2 by the nitrogen atom of the amine leads to the formation of a zwitterionic intermediate. acs.orgnih.gov This intermediate is then deprotonated by a base, which can be another amine molecule or a water molecule, to yield the stable carbamate product. acs.orgresearchgate.net
DFT modeling has been applied to study the interaction of CO2 with various aqueous amines, including ethylenediamine (EDA). nih.gov Such studies analyze the reaction pathways for both carbamate and bicarbonate formation to evaluate the thermodynamic and kinetic performance of the amines. acs.orgnih.gov For primary amines like EDA, the zwitterion mechanism is considered the most prevalent for carbamate formation. acs.org
Research using DFT calculations has detailed the energetics of the CO2 reaction with aqueous EDA. The formation of the zwitterionic intermediate from EDA and CO2 involves surmounting a specific activation energy barrier. This is followed by a nearly barrierless deprotonation step by another EDA molecule, leading to the final carbamate product. The stability of the resulting carbamate product is also a key parameter determined through these computational models.
To provide a comparative perspective, the energetics for the carbamate formation pathway for ethylenediamine (EDA) are often benchmarked against monoethanolamine (MEA), a standard solvent in industrial CO2 capture. acs.org
| Amine | Reaction Step | Activation Barrier (eV) | Product Stability (eV) |
|---|---|---|---|
| Monoethanolamine (MEA) | Zwitterion Formation | 0.20 | - |
| Carbamate Formation | ~0 | -1.02 | |
| Ethylenediamine (EDA) | Zwitterion Formation | 0.24 | - |
| Carbamate Formation | ~0 | -1.29 |
The role of solvent molecules, particularly water, is a critical factor that has been explored in computational studies. researchgate.net Ab initio molecular dynamics and quantum mechanical calculations have revealed that water molecules can actively participate in the proton transfer step, stabilizing intermediates and lowering the energy barriers for the reaction to proceed. researchgate.netnih.govresearchgate.net Some studies conclude that carbamate formation is most likely a single-step, third-order reaction where a water molecule acts as a catalyst, rather than a process involving a long-lived zwitterion intermediate. researchgate.netepa.gov
Furthermore, theoretical analyses extend to predicting various thermodynamic properties, such as equilibrium constants for the amine deprotonation and carbamate stability. researchgate.net By calculating gaseous phase energies and solvation energies using continuum solvation models, researchers can screen potential amine candidates and predict their performance for CO2 capture. ntnu.noresearchgate.net These models suggest that amino acids, for instance, generally form more stable carbamates than amines. researchgate.net Ultimately, computational studies provide invaluable molecular-level clarity on the complex chemical equilibria between amines, CO2, and the resulting carbamate and bicarbonate species in solution. nih.gov
Applications of 2 Aminoethyl Carbamate Derivatives in Advanced Materials and Catalysis
Utilization as Amine Protecting Groups in Complex Organic Synthesis
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Carbamates, including derivatives of methyl N-(2-aminoethyl)carbamate, serve as effective protecting groups for amines due to their ability to decrease the nucleophilicity of the nitrogen atom. masterorganicchemistry.comyoutube.comchem-station.com This is achieved by the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. youtube.com The stability of the carbamate (B1207046) group under a variety of reaction conditions, coupled with the ability to be removed under specific and often mild conditions, makes them an invaluable tool for synthetic chemists. masterorganicchemistry.comorganic-chemistry.org
Protecting Group Strategies in Peptide and Amino Acid Chemistry
The synthesis of peptides and the manipulation of amino acids represent a cornerstone of bioorganic chemistry and drug discovery. masterorganicchemistry.com The construction of a peptide bond, which is an amide linkage between two amino acids, requires precise control over the reactive amino and carboxylic acid termini of the constituent amino acids. masterorganicchemistry.com To achieve this, protecting groups are employed to temporarily block one functional group while the other is being reacted. masterorganicchemistry.commasterorganicchemistry.com
Carbamate-based protecting groups are widely used in peptide synthesis. masterorganicchemistry.comchem-station.com Common examples include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com These groups are introduced onto the amine of an amino acid, rendering it non-nucleophilic and allowing for the selective activation of the carboxylic acid group, typically by converting it to an acyl chloride. masterorganicchemistry.com This activated amino acid can then react with the free amine of another amino acid to form the desired peptide bond. masterorganicchemistry.com The protecting group can then be selectively removed to allow for further elongation of the peptide chain. masterorganicchemistry.com
Role in Polymer Chemistry and Functional Materials Development
The incorporation of functional groups into polymers is a key strategy for designing materials with specific properties and applications. Derivatives of 2-aminoethyl carbamate are valuable monomers in the synthesis of functional polymers due to the presence of both a polymerizable group (often a methacrylate) and a protected amine. beilstein-journals.orgnih.gov This allows for the creation of polymers with pendant amino groups after a deprotection step, which can then be used for further functionalization or to impart specific properties to the material.
The free radical polymerization of monomers like 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl methacrylate (B99206), a derivative of 2-aminoethyl carbamate, yields polymers with protected amino side groups. beilstein-journals.orgnih.gov Subsequent removal of the protecting group under mild conditions, such as solvolysis in polar solvents, generates poly(2-aminoethyl methacrylate) with free amino groups. beilstein-journals.orgnih.gov This approach is advantageous as it allows for the polymerization to proceed without interference from the reactive amine and enables the preparation of well-defined amino-functionalized polymers. beilstein-journals.orgnih.gov
Integration into Thermoresponsive Polymers and Nanogels
Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), are of great interest for biomedical applications like drug delivery and tissue engineering. nih.gov These polymers undergo a reversible phase transition from a soluble to an insoluble state in response to a change in temperature. researchgate.net While poly(N-isopropylacrylamide) (PNIPAM) is a widely studied thermoresponsive polymer, there is growing interest in developing alternatives from biocompatible materials like amino acid-based vinyl polymers. nih.gov
While direct research on integrating this compound into thermoresponsive polymers is limited in the provided search results, the synthesis of polymers with primary amine functionalities, such as poly(2-aminoethyl methacrylate), is a relevant area. nih.govresearchgate.net These primary amines can be further modified to tune the polymer's properties, including its thermoresponsive behavior. Nanogels, which are crosslinked polymer networks on the nanoscale, are another important class of materials for drug delivery. nih.govnih.gov The functional groups on polymers derived from 2-aminoethyl carbamate can be utilized for crosslinking to form nanogels or for conjugating drugs and targeting moieties.
Applications in Functionalized Methacryl Polymers
Functionalized methacryl polymers are a versatile class of materials with a wide range of applications. The incorporation of primary amine groups, as achieved through the polymerization of protected 2-aminoethyl methacrylate monomers, provides a reactive handle for a variety of post-polymerization modifications. beilstein-journals.orgnih.gov
For instance, poly(2-aminoethyl methacrylate) (PAEMA) has been investigated for its potential in CO2 capture. nih.govacs.org The primary amine groups can react with carbon dioxide to form carbamates, offering a route for reversible CO2 adsorption. acs.org Furthermore, these amine-functionalized polymers can be used in the preparation of hydrogel polyHIPEs (high internal phase emulsions), which are highly porous materials with potential applications in areas like catalysis and separation. rsc.org The ability to introduce a high density of primary amine groups via the carbamate-protected monomer strategy is crucial for achieving high functionalization and performance in these materials. rsc.org
Catalytic Applications of Metal-Carbamate Complexes
Metal-carbamate complexes, which can be formed from the reaction of a metal center, an amine, and carbon dioxide, have emerged as important species in catalysis. nih.govmdpi.comnih.gov The carbamato ligand, with the general formula R₂NCO₂⁻, typically coordinates to the metal center through its oxygen atoms. nih.govmdpi.com These complexes are involved in a variety of catalytic processes, most notably those involving the activation and utilization of carbon dioxide.
Carbon Dioxide Activation and Fixation
The development of efficient methods for the activation and fixation of carbon dioxide is a major goal in green chemistry, aiming to utilize this abundant C1 feedstock for the synthesis of valuable chemicals. nih.govrsc.org Metal-carbamate complexes play a crucial role in this endeavor. nih.govnih.gov The formation of a metal-carbamate complex represents a key step in the activation of CO₂, making it more susceptible to further reactions.
The reaction of CO₂ with amines to form carbamates can be facilitated by the presence of a metal. researchgate.net The resulting metal-carbamate complexes can then participate in catalytic cycles for the synthesis of various organic compounds. For example, they have been implicated as intermediates in the synthesis of carbamates from CO₂, amines, and alkyl halides. nih.gov The stability and reactivity of these metal-carbamate complexes are influenced by both the metal center and the nature of the amine, including derivatives of this compound.
Metal-Catalyzed Organic Transformations
The ethylenediamine (B42938) backbone, when one of the amino groups is protected as a carbamate, becomes a valuable substrate for various metal-catalyzed reactions. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, serves as a robust protecting group, allowing the free amine to undergo selective transformations or enabling reactions at positions adjacent to the protected amine.
Palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-nitrogen bonds, frequently utilize carbamate-protected amines. These reactions have become essential methods for synthesizing anilines and their derivatives. nih.gov The N-arylation of primary alkylamines, for instance, is a well-developed palladium-catalyzed C–N cross-coupling reaction. nih.gov In this context, a molecule like tert-butyl N-(2-aminoethyl)carbamate can be coupled with aryl halides or triflates to introduce the aminoethyl moiety onto aromatic systems.
Furthermore, palladium catalysis is instrumental in the α-arylation of N-Boc protected cyclic amines like pyrrolidine. nih.gov This process involves the deprotonation of the α-carbon followed by a palladium-catalyzed coupling with an aryl halide. nih.gov While this example involves a cyclic amine, the principle highlights the compatibility of the N-Boc group with organometallic intermediates and its utility in directing metal-catalyzed functionalization. Research has demonstrated that palladium catalysts, in conjunction with ligands like P(tBu)3, can effectively couple N-Boc-pyrrolidinozinc reagents with a variety of functionalized aryl halides at room temperature. nih.gov Such methodologies underscore the potential of using this compound derivatives in similar transformations to construct complex molecular architectures.
The table below summarizes representative metal-catalyzed reactions involving carbamate-protected amines, illustrating the conditions and versatility of these transformations.
| Reaction Type | Catalyst System | Substrate Example | Product Type | Ref |
| N-Arylation | Pd(OAc)2 / Ligand | Primary Alkylamine | N-Aryl Amine | nih.gov |
| α-Arylation | Pd(OAc)2 / P(tBu)3-HBF4 | N-Boc-pyrrolidine | 2-Aryl-N-Boc-pyrrolidine | nih.gov |
| C-N Coupling | Pd or Cu catalysts | tert-Butyl Carbamate + Aryl Halide | N-Aryl tert-Butyl Carbamate | researchgate.net |
Chemical Intermediates in Specialized Syntheses
The bifunctional nature of this compound and its derivatives makes them highly useful as chemical intermediates. The carbamate group provides stability and acts as a protecting group, while the terminal primary amine offers a site for further chemical modification. This dual character is exploited in the synthesis of chelating agents, agrochemicals, and bioactive scaffolds.
The ethylenediamine core is the structural foundation for many powerful chelating agents, which are molecules capable of forming multiple coordinate bonds with a single metal ion. Ethylenediaminetetraacetic acid (EDTA) and its analogue ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) are classic examples built upon this diamine backbone. sigmaaldrich.com
In the synthesis of more complex or specialized chelators, protecting one of the amine groups of ethylenediamine is a common strategy to allow for selective functionalization. The carbamate group is ideal for this purpose. For example, derivatives of the well-known hexadentate chelating agent N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can be synthesized using a carbamate-protected precursor. nih.gov The synthesis can involve a core structure like 2-[bis(pyridin-2-ylmethyl)amino]ethyl carbamate, demonstrating the direct use of an aminoethyl carbamate structure as a key intermediate. nih.gov By protecting one amine as a carbamate, the other can be elaborated, in this case by alkylation with pyridylmethyl groups, before the final deprotection and functionalization of the second amine to complete the chelator structure. This strategy prevents uncontrolled polymerization and ensures the precise construction of the target chelating ligand. Chelating agents are critical in various applications, from removing heavy metals to acting as components in medical imaging and therapeutics. nih.govyoutube.com
Carbamate esters are a major class of agricultural chemicals, widely used as insecticides, fungicides, and herbicides. nih.govacs.org Well-known carbamate insecticides include carbaryl, carbofuran, and aldicarb. nih.govresearchgate.net The mode of action for many of these insecticides is the inhibition of the acetylcholinesterase enzyme in insects. nih.govresearchgate.net
The synthesis of these commercial pesticides often relies on standard methods for carbamate formation, such as the reaction of an isocyanate with an alcohol or the reaction of a haloformate with an amine. google.com While specific synthesis pathways starting directly from this compound are not prominently documented for major commercial pesticides, its structure makes it a conceptually viable building block for creating novel or more complex agrochemicals. The presence of a reactive primary amine on the ethylenediamine backbone offers a handle for incorporating this carbamate-containing fragment into a larger molecular structure, potentially to modulate properties like systemic transport in plants or target specificity. The general utility of carbamates in agriculture is well-established, with a continuous need for new structures to overcome resistance and improve safety profiles. google.comnih.gov
The table below lists several prominent carbamate pesticides, illustrating the importance of the carbamate functional group in this class of agrochemicals.
| Pesticide Name | Type | Key Structural Feature | Ref |
| Carbaryl | Insecticide | 1-Naphthyl methylcarbamate | researchgate.net |
| Carbofuran | Insecticide | Systemic, broad-spectrum carbamate | researchgate.net |
| Aldicarb | Insecticide | Systemic, used as soil insecticide | researchgate.net |
| Methomyl | Insecticide | N-methylcarbamate ester | researchgate.net |
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds for biological screening. google.com The ethylenediamine motif, protected in the form of an aminoethyl carbamate, is a valuable and synthetically tractable scaffold for building such molecules. nih.govorganic-chemistry.org
A notable example is the development of potent inhibitors of human farnesyltransferase (hFTase), an enzyme implicated in cancer. nih.govnih.gov Researchers have designed and synthesized a class of inhibitors based on a 4-fold substituted ethylenediamine scaffold. nih.gov The synthesis of these complex inhibitors begins with mono-N-Boc-ethylenediamine, which is the tert-butyl carbamate analogue of this compound. nih.gov The Boc-protected amine allows for selective arylation and alkylation of the free amine and the amide nitrogen, respectively, to build up the complex structure. This step-wise functionalization of both nitrogen atoms of the ethylenediamine core is critical for achieving potent biological activity. nih.gov One of the most potent inhibitors developed from this scaffold, compound 1f, exhibited an in vitro hFTase IC₅₀ value of 25 nM. nih.govnih.gov This work clearly demonstrates the utility of N-protected ethylenediamine as a central scaffold for creating bioactive molecules.
The table below outlines the synthetic strategy for these farnesyltransferase inhibitors, highlighting the role of the N-Boc-ethylenediamine scaffold.
| Synthetic Step | Precursor | Reagent/Condition | Intermediate/Product | Purpose | Ref |
| Arylation | Mono-N-Boc-ethylenediamine | para-fluorobenzonitrile, DMSO, 120 °C | Secondary aniline (B41778) | Attaches first functional group to free amine | nih.gov |
| Alkylation | Secondary aniline intermediate | LDA, 5-chloromethyl-1-methyl-1H-imidazole | Tertiary amine | Attaches second functional group | nih.gov |
| Deprotection | Boc-protected tertiary amine | Acidic conditions | Free primary amine | Prepares for final functionalization | nih.gov |
| Sulfonylation / Reductive Amination | Free primary amine | Sulfonyl chloride / Aldehyde | Final inhibitor scaffold | Completes the 4-fold substituted scaffold | nih.gov |
Analytical Methodologies for the Characterization of 2 Aminoethyl Carbamate Derivatives
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. They provide a wealth of information that goes beyond simple identification, allowing for the elucidation of complex structural features and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, mechanistic studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the context of carbamate (B1207046) derivatives, ¹H NMR is used to identify the number and connectivity of protons. For instance, in a study of tert-butyl (2-aminoethyl)carbamate, the ¹H NMR spectrum showed distinct signals corresponding to the different proton environments within the molecule. rsc.org The chemical shifts (δ) and coupling constants (J) from these spectra are critical for assigning the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework and the identification of functional groups. For example, the ¹³C NMR spectrum of tert-butyl (2-aminoethyl)carbamate displays characteristic peaks for the carbonyl carbon of the carbamate group and the carbons of the ethyl and tert-butyl groups. rsc.org
Beyond static structural information, NMR is also a powerful tool for studying reaction mechanisms and molecular dynamics. nih.gov For example, ZZ-exchange spectroscopy, a methyl-based NMR technique, can be used to characterize slow dynamic processes on the order of seconds. nih.gov This can provide insights into conformational changes or intermolecular interactions.
Table 1: Representative ¹H and ¹³C NMR Data for a Carbamate Derivative Data for tert-butyl (2-aminoethyl)carbamate in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.99 | bs | NH |
| ¹H | 3.20 | t, J = 4 Hz | -CH₂-NH- |
| ¹H | 2.82 | t, J = 4 Hz | -CH₂-NH₂ |
| ¹H | 2.05 | s | NH₂ |
| ¹H | 1.43 | s | -C(CH₃)₃ |
| ¹³C | 156.02 | C=O | |
| ¹³C | 79.07 | -C(CH₃)₃ | |
| ¹³C | 41.63 | -CH₂-NH- | |
| ¹³C | 40.37 | -CH₂-NH₂ | |
| ¹³C | 28.40 | -C(CH₃)₃ |
Source: Adapted from supporting information on the chemoselective N-tert-butyloxycarbonylation of amines. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For carbamates, the FT-IR spectrum typically shows a strong absorption band for the carbonyl (C=O) stretching vibration, usually in the range of 1680-1730 cm⁻¹. rsc.org The N-H stretching vibrations of the carbamate and amino groups appear as one or more bands in the region of 3300-3500 cm⁻¹. rsc.org Other characteristic bands include C-N and C-O stretching vibrations. In situ ATR-FTIR spectroscopy can be particularly useful for monitoring reactions involving carbamates, such as their formation from the reaction of amines with carbon dioxide. nih.gov
Table 2: Typical FT-IR Absorption Bands for Carbamates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=O | Stretching | 1680 - 1730 |
| N-H | Bending | 1500 - 1650 |
| C-N | Stretching | 1200 - 1350 |
| C-O | Stretching | 1000 - 1250 |
Source: Compiled from various spectroscopic data sources. rsc.org
Mass Spectrometry (MS) for Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For methyl N-(2-aminoethyl)carbamate, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
Fragmentation patterns observed in the mass spectrum provide valuable structural information. Aliphatic amines, for example, often undergo a characteristic α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. libretexts.org For carbamates, fragmentation can involve the loss of the alkoxy group or cleavage of the N-C(O) bond. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, aiding in detailed structural elucidation. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, if it can be obtained in a crystalline form, X-ray crystallography can confirm its molecular structure with high accuracy. The resulting crystal structure would reveal the precise arrangement of all atoms, including the planarity of the carbamate group and the conformation of the ethylamino chain. This technique has been successfully used to determine the structures of various carbamate derivatives and their metal complexes. nih.govnih.gov
Chromatographic Methods for Separation and Detection
Chromatographic techniques are essential for the separation and purification of compounds from complex mixtures and for their quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is widely used for the analysis of carbamates in various matrices. actapol.net
In a typical LC-MS/MS analysis, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and detected.
For the analysis of 2-aminoethyl carbamate derivatives, a reversed-phase LC method would likely be employed, using a C18 column. actapol.net The mass spectrometer would be operated in a mode that allows for the selective detection of the target analyte, often using multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. actapol.net This approach is particularly valuable for quantifying low levels of carbamates in complex samples. nih.gov Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can also be used to improve the chromatographic and mass spectrometric properties of amino compounds. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in synthetic chemistry. For methyl N-(2-aminoethyl)carbamate, future research is focused on moving beyond traditional synthesis methods, which often involve hazardous reagents like phosgene (B1210022) derivatives or generate significant waste. nih.govacs.org The development of novel synthetic strategies emphasizes atom economy, the use of renewable feedstocks, and milder reaction conditions.
A key area of exploration is the direct utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 synthon, as a building block. nih.govpsu.edu Research is advancing on catalytic systems that can efficiently facilitate the reaction between ethylenediamine (B42938), methanol (B129727), and CO₂. acs.org These methods aim to replace hazardous reagents and reduce the generation of stoichiometric byproducts. acs.org Continuous-flow synthesis is another promising approach, offering enhanced reaction control, improved safety, and easier scalability compared to batch processes. acs.org
Furthermore, biocatalytic and chemoenzymatic routes are gaining traction. The use of enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions, aligning perfectly with green chemistry principles. organic-chemistry.org Research into enzymes capable of facilitating carbamoylation reactions is an active field that could yield highly sustainable pathways to this compound and its derivatives. Another sustainable approach involves the transesterification or transcarbamoylation from other carbonates or carbamates, such as dimethyl carbonate or methyl carbamate (B1207046), which are considered greener reagents. organic-chemistry.org
| Synthetic Approach | Key Features & Advantages | Research Focus |
| CO₂ Utilization | Uses a renewable, non-toxic C1 source; reduces reliance on phosgene-based reagents. nih.govpsu.edu | Development of efficient catalysts (e.g., metal-based, organocatalysts) for the three-component reaction of ethylenediamine, methanol, and CO₂. acs.org |
| Continuous-Flow Synthesis | Precise control over reaction parameters, enhanced safety, scalability, and reduced reaction times. acs.org | Optimization of reactor design and reaction conditions for the continuous production of this compound. |
| Biocatalysis | High selectivity, mild reaction conditions (temperature, pH), and use of aqueous media. organic-chemistry.org | Screening and engineering of enzymes (e.g., hydrolases, transferases) for the selective carbamoylation of ethylenediamine. |
| Green Reagents | Avoids highly toxic intermediates; often involves more benign byproducts. organic-chemistry.org | Investigating the use of dimethyl carbonate or other green carbamoylating agents in the synthesis of this compound. |
Advanced Computational Design of Carbamate-Based Materials
Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and optimization of new materials. For this compound, its bifunctional nature—possessing both a carbamate and a primary amine group—makes it an attractive building block for various polymers and functional materials. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are being employed to predict the properties and guide the synthesis of these materials. nih.govnih.gov
Future research will likely focus on the in-silico design of polymers where this compound is a key monomer. DFT calculations can be used to investigate the conformational landscape of the carbamate monomer and its interactions with other molecules, which is crucial for understanding the resulting polymer structure and properties. nih.govacs.org For instance, the hydrogen bonding capabilities of the carbamate and amine groups can be modeled to predict the self-assembly behavior of derived polymers. acs.org
MD simulations can provide insights into the macroscopic properties of bulk materials, such as their mechanical strength, thermal stability, and permeability to different substances. This is particularly relevant for designing new membranes for gas separation or coatings with specific barrier properties. By simulating the interactions between polymer chains derived from this compound, researchers can screen potential candidates for specific applications before undertaking extensive experimental synthesis and testing.
| Computational Method | Application in Carbamate Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and intermolecular interactions of this compound. nih.govnih.gov | Conformational energies, hydrogen bond strengths, reaction barriers, spectroscopic signatures (IR, NMR). acs.org |
| Molecular Dynamics (MD) | Simulating the behavior of polymers and materials derived from this compound over time. | Mechanical properties (e.g., modulus, strength), thermal stability, diffusion coefficients, self-assembly behavior. |
| Quantitative Structure-Property Relationship (QSPR) | Developing models that correlate the molecular structure of carbamate derivatives with their physical and chemical properties. | Boiling point, solubility, and other physicochemical parameters for novel carbamate-based compounds. |
Exploration of New Catalytic Applications
The unique structural features of this compound, particularly the presence of both a nucleophilic primary amine and a carbamate group, suggest its potential utility in catalysis. While not a catalyst in its own right in most contexts, it can serve as a valuable ligand for transition metal catalysts or as a precursor for organocatalysts.
Research is emerging on the use of N-protected ethylenediamines as ligands in catalytic systems. The carbamate group in this compound can modulate the electronic properties and steric environment of a metal center, influencing the activity and selectivity of the catalyst. For instance, palladium complexes with ethylenediamine derivatives have been shown to be effective in chemoselective hydrogenation reactions. acs.org Future work could explore the use of this compound-metal complexes in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.
Furthermore, the primary amine group can be functionalized to create novel organocatalysts. The carbamate moiety can serve as a directing group or a hydrogen bond donor, influencing the stereochemical outcome of a reaction. The development of chiral catalysts derived from this compound for asymmetric synthesis is a particularly promising avenue of research.
| Catalytic System | Role of this compound | Potential Applications |
| Transition Metal Catalysis | As a ligand to modify the properties of a metal center (e.g., Pd, Cu, Ni). acs.org | Selective hydrogenation, cross-coupling reactions, polymerization. |
| Organocatalysis | As a scaffold for the synthesis of new organocatalysts, utilizing the primary amine for functionalization. | Asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. |
| Bifunctional Catalysis | The amine and carbamate groups act in concert to activate substrates. | Reactions requiring cooperative activation of electrophiles and nucleophiles. |
Innovations in Analytical Techniques for Complex Carbamate Systems
As the applications of this compound and its derivatives expand, the need for advanced analytical techniques to detect, quantify, and characterize these compounds in complex matrices becomes increasingly critical. The polarity and relatively low molecular weight of this compound present unique analytical challenges.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of carbamates. nih.govnih.gov Future trends point towards the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution. Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, enabling the detection of trace levels of this compound in environmental or biological samples. nih.govshimadzu.com The development of new ionization techniques and mass analyzers will continue to push the limits of detection and provide more detailed structural information.
Another area of innovation is the development of specific sample preparation techniques to handle complex matrices. Solid-phase extraction (SPE) methods are being refined to selectively isolate carbamates from interfering substances, leading to more accurate and reliable quantification. orientjchem.org Additionally, derivatization strategies, where the analyte is chemically modified to enhance its detectability by techniques like fluorescence or gas chromatography (GC), are being explored. For instance, post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can significantly improve the sensitivity of fluorescence detection for N-methylcarbamates. thermofisher.comresearchgate.net
| Analytical Technique | Advancement | Application for Carbamate Systems |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | UHPLC for faster analysis; high-resolution MS (HRMS) for accurate mass measurements. nih.govshimadzu.com | Quantification in complex matrices (e.g., environmental, industrial process samples); identification of metabolites and degradation products. |
| Sample Preparation | Development of novel solid-phase extraction (SPE) sorbents with high selectivity for carbamates. orientjchem.org | Pre-concentration and cleanup of samples to remove interferences and improve detection limits. |
| Derivatization Techniques | New derivatizing agents for enhanced detection by fluorescence or GC. thermofisher.comresearchgate.net | Improving the sensitivity and selectivity of analysis, particularly for trace-level detection. |
| Spectroscopic Methods (NMR, IR) | Advanced techniques like 2D-NMR and vibrational circular dichroism (VCD). nih.govacs.org | Detailed structural elucidation of new carbamate-based materials and investigation of intermolecular interactions. |
Q & A
Basic Research Questions
Q. What experimental design strategies optimize the synthesis of methyl N-(2-aminoethyl)carbamate?
- Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, reagent stoichiometry, solvent polarity) and assess their impact on yield and purity. Use statistical tools like ANOVA to identify significant variables . Virtual simulations (e.g., COMSOL Multiphysics) can model reaction kinetics, reducing physical trial iterations .
- Key Considerations : Monitor carbamate stability under acidic/basic conditions to prevent hydrolysis during synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretching at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) to confirm carbamate functional groups .
- NMR Spectroscopy : Use - and -NMR to resolve structural ambiguities, such as methyl group environments and aminoethyl chain conformation .
- Mass Spectrometry : Validate molecular weight (theoretical: 132.15 g/mol) and detect impurities via high-resolution LC-MS .
Q. How can researchers ensure purity during purification?
- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Monitor fractions via TLC, and validate purity using HPLC with UV detection at 210–230 nm .
Advanced Research Questions
Q. What computational approaches predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps, predicting susceptibility to oxidation or nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explore potential pharmacological applications .
Q. How do researchers address contradictions in stability data across studies?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity/temperature (e.g., ICH guidelines). Use multivariate analysis to isolate degradation pathways (e.g., hydrolysis vs. photolysis) . Cross-validate findings with isotopic labeling (e.g., -tracking in hydrolysis studies) .
Q. What protocols mitigate hazards during handling?
- Methodological Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Store at -20°C in airtight containers to prevent degradation .
- Toxicological Screening : Perform Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxicity .
Q. How can researchers replicate studies with conflicting spectral data?
- Methodological Answer : Standardize instrument calibration (e.g., NIST-traceable standards for FT-IR/NMR) and solvent systems. Publish raw spectral data in open repositories to enable cross-lab validation .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electronic parameters (e.g., Hammett constants). Validate predictions with in vitro assays .
Q. How do ontological/epistemological perspectives influence experimental design?
- Methodological Answer : A positivist approach prioritizes empirical reproducibility (e.g., controlled variables in stability studies), while constructivist frameworks explore context-dependent degradation mechanisms (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
